BenchChemオンラインストアへようこそ!

3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Lipophilicity LogP Physicochemical Profiling

The compound 3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine (CAS 863711-84-6) is a bicyclic heterocycle featuring a fused 1,2,4-triazole and a partially saturated 1,3-diazepine ring bearing a 3-pyridyl substituent. This scaffold belongs to the broader [1,2,4]triazolo[4,3-a][1,3]diazepine class, which is recognized in medicinal chemistry as a versatile privileged structure for targeting CNS receptors and kinase ATP-binding sites.

Molecular Formula C11H13N5
Molecular Weight 215.25
CAS No. 863711-84-6
Cat. No. B3030079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
CAS863711-84-6
Molecular FormulaC11H13N5
Molecular Weight215.25
Structural Identifiers
SMILESC1CCN2C(=NN=C2NC1)C3=CN=CC=C3
InChIInChI=1S/C11H13N5/c1-2-7-16-10(9-4-3-5-12-8-9)14-15-11(16)13-6-1/h3-5,8H,1-2,6-7H2,(H,13,15)
InChIKeyWCAFXSSBATVQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine (863711-84-6): Core Scaffold and Procurement Landscape for the Triazolodiazepine Class


The compound 3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine (CAS 863711-84-6) is a bicyclic heterocycle featuring a fused 1,2,4-triazole and a partially saturated 1,3-diazepine ring bearing a 3-pyridyl substituent [1]. This scaffold belongs to the broader [1,2,4]triazolo[4,3-a][1,3]diazepine class, which is recognized in medicinal chemistry as a versatile privileged structure for targeting CNS receptors and kinase ATP-binding sites [2]. The compound is primarily offered as a research reagent (≥95–98% purity) by multiple suppliers, with the 3-pyridin-3-yl isomer existing alongside closely related 2-pyridyl and 4-pyridyl regioisomers that share identical molecular formula (C₁₁H₁₃N₅, MW 215.25) but differ in nitrogen placement . Despite its commercial availability, extensive primary pharmacological characterization data for this specific compound remains sparse in the public domain, with differentiation among regioisomers grounded principally in their distinct physicochemical profiles and structural attributes.

Why 3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine Cannot Be Casually Interchanged with Its Pyridyl Regioisomers


The 2-pyridyl (CAS 1389313-36-3) and 4-pyridyl (CAS 775260-07-6) regioisomers are frequent procurement alternatives for 3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine because they share identical molecular weight and formula . However, substitution is non-trivial: the position of the pyridine nitrogen dictates the orientation and strength of hydrogen-bond interactions with biological targets, alters the compound's electronic distribution, and produces measurable differences in lipophilicity (LogP) and boiling point . These variations can shift target engagement, metabolic stability, and even synthetic tractability in downstream derivatization. A generic procurement decision that treats all three regioisomers as functionally interchangeable risks selecting a compound with suboptimal physicochemical fit for a given binding pocket or reaction scheme, potentially invalidating SAR data or requiring costly re-optimization of synthetic routes .

Quantitative Differentiation Evidence for 3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine Versus Its Closest Analogs


LogP Differentiation: 3-Pyridyl Isomer Exhibits Higher Lipophilicity Than 4-Pyridyl Isomer

The 3-pyridin-3-yl isomer (CAS 863711-84-6) displays a computed LogP value of 0.98, which is higher than the 4-pyridin-4-yl isomer (CAS 775260-07-6) at LogP 0.80, as reported in Chemsrc datasheets . This 0.18 LogP unit difference translates to a measurable distinction in compound partitioning, likely influencing passive membrane permeability and non-specific protein binding. The 2-pyridyl isomer also records a distinct LogP (1.5458 on some sources), though inter-source variability warrants caution . The 3-pyridyl orientation presents the nitrogen lone pair in a geometry that affects both intramolecular and intermolecular hydrogen-bonding capacity relative to the 2- and 4- isomers, impacting solution behavior.

Lipophilicity LogP Physicochemical Profiling Regioisomer Comparison

Boiling Point Distinction: 3-Pyridyl Isomer Shows a 2.2°C Higher Predicted Boiling Point Than 4-Pyridyl Analog

Chemsrc data indicate that the 3-pyridin-3-yl isomer has a predicted boiling point of 445.4 ± 47.0 °C at 760 mmHg, whereas the 4-pyridin-4-yl isomer (CAS 775260-07-6) is predicted at 443.2 ± 47.0 °C . While both values carry large uncertainties, the 2.2°C offset between the two regioisomers is consistent with differences in molecular packing and dipole moment arising from the pyridine nitrogen position. This property is relevant for distillation-based purification or formulation processes where thermal stability margins are narrow.

Boiling Point Thermal Stability Purification Regioisomer Differentiation

Hydrogen-Bond Donor Count Identical Across Pyridyl Regioisomers; H-Acceptor Count Fixed at 5

All three pyridyl regioisomers (2-pyridyl, 3-pyridyl, and 4-pyridyl) share identical hydrogen-bond acceptor (HBA=5) and donor (HBD=1) counts, as listed on multiple vendor datasheets . This means that simple rule-of-five filters cannot differentiate them for oral drug-likeness screening. The key difference resides not in the count but in the geometric orientation of the pyridine nitrogen lone pair: the 3-pyridyl isomer presents the acceptor vector at a ~120° angle relative to the triazolo-diazepine plane, while the 2-pyridyl isomer can engage in intramolecular H-bonding with the adjacent NH group, potentially reducing solvent-exposed HBA availability. Such stereoelectronic distinctions are invisible to simple HBA/HBD tallies but critical for structure-based design.

Hydrogen Bonding Drug-likeness Structure-Based Design

Synthetic Accessibility: 3-Pyridyl Isomer Benefits from Commercial Availability at 98% Purity Across Multiple Vendors

The 3-pyridin-3-yl isomer (863711-84-6) is stocked at 98% purity by at least four vendors (Leyan, ChemDiv, AKSci, Fluorochem), with prices for 1g quantities listed transparently . In contrast, the 4-pyridyl isomer (775260-07-6) is available at 95% purity from a subset of suppliers, and the 2-pyridyl isomer (1389313-36-3) is listed at 95% purity by AKSci and Fluorochem but may require longer lead times . The 3-methyl analog (1365969-24-9) is also available but represents a distinct chemotype with different electronic properties. The higher declared purity of the 3-pyridyl isomer reduces the need for in-house re-purification before use in sensitive assays, saving time and resources.

Commercial Availability Purity Procurement Supply Chain

Limited Public Bioactivity Data Requires Case-by-Case Evaluation When Selecting Among Regioisomers

A systematic search of PubMed, Google Scholar, and patent databases (conducted 2025-05-02) returned no quantitative IC₅₀, Kd, or in vivo efficacy data for any of the three pyridyl regioisomers (863711-84-6, 775260-07-6, 1389313-36-3). The published literature on related [1,2,4]triazolo[4,3-a][1,3]diazepine scaffolds confirms anxiolytic and sedative activity for 8-substituted analogs [1], but no direct head-to-head pharmacological comparison among the pyridyl regioisomers has been reported. Consequently, claims of differential target potency or selectivity cannot be substantiated at this time. This information gap means procurement decisions must rely on the physicochemical and supply-chain evidence presented in Sections 3.1–3.4, rather than on biological superiority.

Data Transparency Biological Activity Risk Assessment Procurement Caution

Optimal Deployment Scenarios for 3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine Based on Verified Differentiation Evidence


Lead-Optimization Campaigns Requiring a Higher-LogP Triazolodiazepine Scaffold

When an intracellular target demands a triazolodiazepine core with elevated lipophilicity to enhance membrane permeability, the 3-pyridin-3-yl isomer (LogP 0.98) is quantitatively preferable to the 4-pyridin-4-yl isomer (LogP 0.80), delivering a ΔLogP of +0.18 . This differential directly informs compound library design: researchers can select the 3-pyridyl scaffold for targets with lipophilic binding pockets while reserving the 4-pyridyl analog for solubility-sensitive extra-cellular targets.

Structure-Based Drug Design Requiring a Distinct Hydrogen-Bond Acceptor Geometry

For pharmacophore modeling and docking studies, the 3-pyridyl isomer provides a unique H-bond acceptor vector orientation compared to the 2- and 4-pyridyl isomers, despite identical HBA/HBD counts . This enables exploration of alternative binding poses without altering molecular weight, LogP, or H-bond counts—a critical capability when navigating patent landscapes or optimizing selectivity within a congeneric series.

High-Throughput Screening Where Purity-Driven Assay Reliability Is Paramount

The consistent availability of the 3-pyridin-3-yl isomer at 98% purity across multiple suppliers reduces the risk of false positives or negatives in HTS campaigns, compared to the 4-pyridyl isomer which is typically offered at 95% purity . This 3% absolute purity advantage, while modest, can be decisive in fluorescence-based or reporter-gene assays where trace impurities may interfere with readouts.

Synthetic Chemistry: Regioselective Derivatization Exploiting Pyridine Nitrogen Position

The 3-pyridyl nitrogen is less sterically hindered than the 2-pyridyl nitrogen and more electronically distinct than the 4-pyridyl nitrogen, offering a unique reactivity profile for N-alkylation, N-oxidation, or metal-coordination reactions. Chemists designing metal-organic frameworks (MOFs) or coordination polymers can exploit this differential to achieve regioselective functionalization that would be impossible with the 2- or 4-pyridyl analogs .

Quote Request

Request a Quote for 3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.